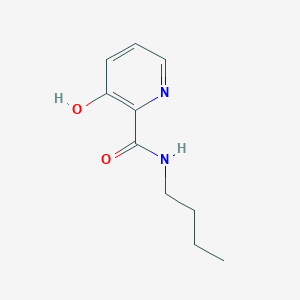
N-Butyl-3-hydroxypyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-3-hydroxypyridine-2-carboxamide, also known as Bucladesine or dibutyryl cyclic AMP, is a cyclic nucleotide analog that has been widely used in scientific research. It was first synthesized in the 1960s and has since been used in various biochemical and physiological studies. Bucladesine is a potent activator of cyclic AMP-dependent protein kinase (PKA) and has been shown to have a wide range of effects on cellular processes.
Mécanisme D'action
N-Butyl-3-hydroxypyridine-2-carboxamide acts as a potent activator of PKA by mimicking the action of cyclic AMP. It binds to the regulatory subunit of PKA, causing the release of the catalytic subunit. The catalytic subunit then phosphorylates a wide range of cellular proteins, leading to changes in their function.
Effets Biochimiques Et Physiologiques
N-Butyl-3-hydroxypyridine-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It can induce the differentiation of various cell types, including muscle cells, adipocytes, and neurons. It can also stimulate the release of neurotransmitters, such as dopamine and acetylcholine, and increase the activity of ion channels, such as calcium channels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Butyl-3-hydroxypyridine-2-carboxamide in lab experiments is its potency and specificity. It can activate PKA at low concentrations and has a high affinity for the regulatory subunit of PKA. However, N-Butyl-3-hydroxypyridine-2-carboxamide has been shown to have some limitations in certain experimental settings. For example, it can be rapidly metabolized in some cell types, leading to a short-lived activation of PKA.
Orientations Futures
There are several future directions for the use of N-Butyl-3-hydroxypyridine-2-carboxamide in scientific research. One potential area of research is the role of cyclic AMP in the regulation of immune cell function. N-Butyl-3-hydroxypyridine-2-carboxamide has been shown to modulate the activity of immune cells, such as T cells and macrophages, and may have potential therapeutic applications in the treatment of autoimmune diseases. Another area of research is the use of N-Butyl-3-hydroxypyridine-2-carboxamide in the study of neurodegenerative diseases, such as Alzheimer's disease. N-Butyl-3-hydroxypyridine-2-carboxamide has been shown to enhance synaptic plasticity and may have potential as a treatment for cognitive impairment.
Méthodes De Synthèse
N-Butyl-3-hydroxypyridine-2-carboxamide can be synthesized by the reaction of butyric anhydride with 3-hydroxypyridine-2-carboxylic acid in the presence of a catalyst such as sulfuric acid. The reaction yields N-Butyl-3-hydroxypyridine-2-carboxamide as a white crystalline powder.
Applications De Recherche Scientifique
N-Butyl-3-hydroxypyridine-2-carboxamide has been widely used in scientific research as a tool to study the role of cyclic AMP in various cellular processes. It has been used to investigate the effects of cyclic AMP on gene expression, cell proliferation, differentiation, and apoptosis. N-Butyl-3-hydroxypyridine-2-carboxamide has also been used to study the role of cyclic AMP in the regulation of ion channels, neurotransmitter release, and synaptic plasticity.
Propriétés
Numéro CAS |
1079-41-0 |
|---|---|
Nom du produit |
N-Butyl-3-hydroxypyridine-2-carboxamide |
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
N-butyl-3-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-6-12-10(14)9-8(13)5-4-7-11-9/h4-5,7,13H,2-3,6H2,1H3,(H,12,14) |
Clé InChI |
OWPOMFAYGIXICK-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=C(C=CC=N1)O |
SMILES canonique |
CCCCNC(=O)C1=C(C=CC=N1)O |
Autres numéros CAS |
1079-41-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1-Carboxyvinyl)oxy]benzoic acid](/img/structure/B91144.png)
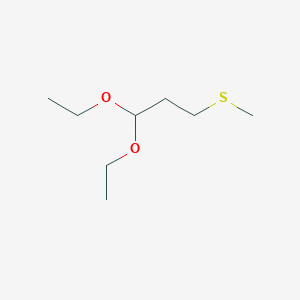
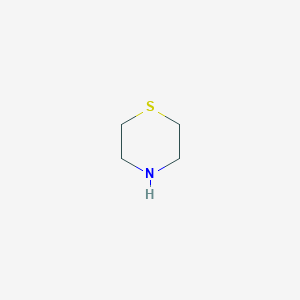
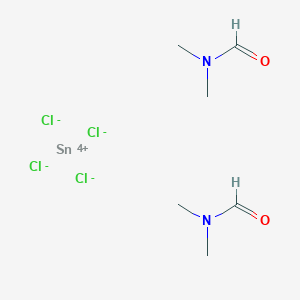
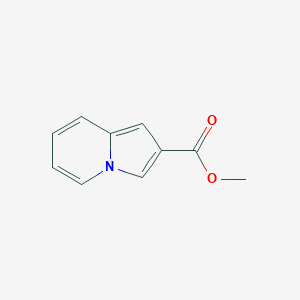
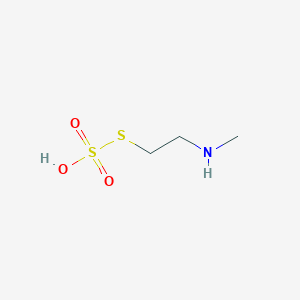
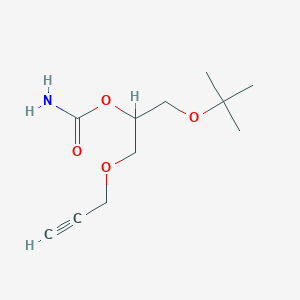
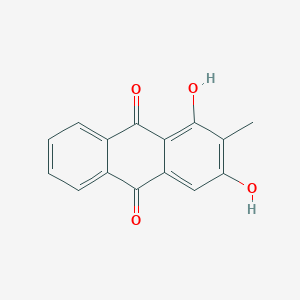
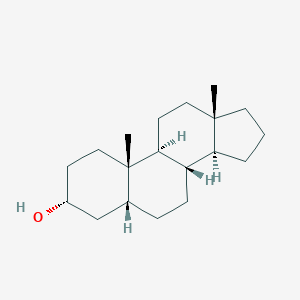
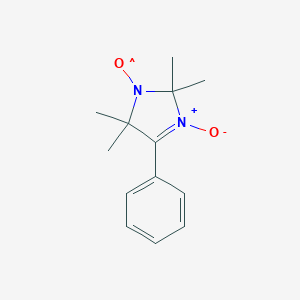
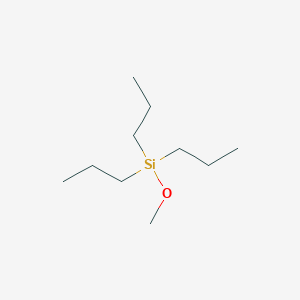
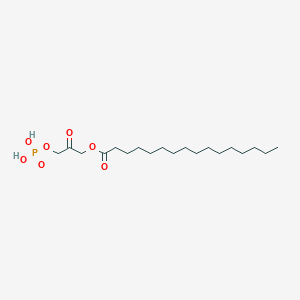
![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)
![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)